Cas no 436086-78-1 (4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid)

436086-78-1 structure
상품 이름:4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid
4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid 화학적 및 물리적 성질
이름 및 식별자
-
- 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid
- 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
- 4-[N-(6-methoxybenzothiazol-2-yl)carbamoyl]butanoic acid
- BAS 01517339
- Oprea1_785430
- AKOS000301417
- 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]butanoic acid
- 436086-78-1
- A826341
- Oprea1_723042
- DB-051118
- SR-01000362329
- SR-01000362329-1
- Z429599184
- DTXSID00357203
- 5-(6-methoxybenzo[d]thiazol-2-ylamino)-5-oxopentanoic acid
- 5-((6-Methoxybenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid
- CS-0303298
- 4-(6-Methoxybenzothiazol-2-ylcarbamoyl)butyric acid
- 4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid
-
- MDL: MFCD02585380
- 인치: InChI=1S/C13H14N2O4S/c1-19-8-5-6-9-10(7-8)20-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16)
- InChIKey: MVBYUSBQMSXPKK-UHFFFAOYSA-N
- 미소: COC1=CC2=C(N=C(S2)NC(CCCC(O)=O)=O)C=C1
계산된 속성
- 정밀분자량: 294.06700
- 동위원소 질량: 294.06742811g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 6
- 중원자 수량: 20
- 회전 가능한 화학 키 수량: 7
- 복잡도: 366
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.6
- 토폴로지 분자 극성 표면적: 117Ų
실험적 성질
- PSA: 116.76000
- LogP: 2.57130
4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid 보안 정보
4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid 세관 데이터
- 세관 번호:2934200090
- 세관 데이터:
?? ?? ??:
2934200090개요:
293420090. 벤젠과 티아졸 고리를 함유한 기타 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
?? ??:
?? ??, ?? ??, 사용
요약:
293420090. 구조에 벤젠과 티아졸 환계 (수소화 여부와 상관없이) 가 함유된 기타 화합물은 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Chemenu | CM313170-1g |
5-((6-Methoxybenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid |
436086-78-1 | 95% | 1g |
$*** | 2023-05-30 | |
Chemenu | CM313170-5g |
5-((6-Methoxybenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid |
436086-78-1 | 95% | 5g |
$825 | 2021-06-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373968-1g |
5-((6-Methoxybenzo[d]thiazol-2-yl)amino)-5-oxopentanoic acid |
436086-78-1 | 95+% | 1g |
¥3034.00 | 2024-05-13 |
4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid 관련 문헌
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
436086-78-1 (4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid) 관련 제품
- 4273-88-5(Azoic Coupling Component 9)
- 1249476-75-2(3-methyl-N-(2,2,2-trifluoroethyl)pyridin-2-amine)
- 1033778-62-9(4-Fluoro-5-morpholino-2-nitrobenzoic acid)
- 1866980-49-5(2,2-Difluoro-1-(2,3,4,5-tetrafluorophenyl)ethanone)
- 1805353-31-4(2-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetic acid)
- 1237588-13-4(1-(2-(Di(adamantan-1-yl)phosphino)phenyl)piperidine)
- 1782522-72-8(2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid)
- 1251613-69-0(N-3-(2-oxopyrrolidin-1-yl)phenyl-N'-{1-(thiophen-2-yl)cyclohexylmethyl}ethanediamide)
- 1207009-25-3(N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 1804889-91-5(2-(Fluoromethyl)-3-methoxy-6-nitro-4-(trifluoromethoxy)pyridine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:436086-78-1)4-(6-methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid

순결:99%
재다:1g
가격 ($):265.0